Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

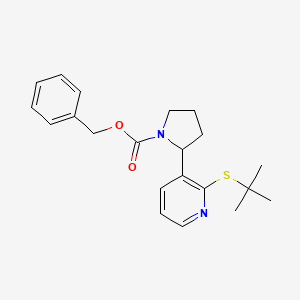

Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butylthio (-S-tBu) substituent at the pyridine’s 2-position and a benzyl-protected carboxylate group at the pyrrolidine’s 1-position. This structure combines sulfur-based steric bulk with aromatic and heterocyclic motifs, making it relevant for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C21H26N2O2S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

benzyl 2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C21H26N2O2S/c1-21(2,3)26-19-17(11-7-13-22-19)18-12-8-14-23(18)20(24)25-15-16-9-5-4-6-10-16/h4-7,9-11,13,18H,8,12,14-15H2,1-3H3 |

InChI Key |

HZEWTWFXPMUDHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a palladium catalyst.

Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride and a base like sodium hydroxide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the target molecules. The tert-butylthio group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Sulfur vs. This could enhance stability in oxidative environments or alter binding affinities in biological targets .

Benzyl Ester vs. tert-Butyl/Methyl Esters : The benzyl group in the carboxylate ester may increase lipophilicity, improving membrane permeability in drug design. In contrast, tert-butyl esters (e.g., CAS 1228665-86-8) offer hydrolytic stability but lower bioavailability .

Molecular Weight Trends : The target compound’s calculated molecular weight (408.54) exceeds that of its analogs, primarily due to the bulky tert-butylthio and benzyl groups. Higher molecular weight could impact solubility, necessitating formulation adjustments in pharmaceutical applications.

Research Implications and Limitations

While the provided catalogs lack explicit data on the target compound, insights from analogs suggest:

- Synthetic Utility : The tert-butylthio group may complicate synthesis due to sulfur’s nucleophilic reactivity, requiring specialized protecting-group strategies .

- Biological Relevance : Pyridine-pyrrolidine hybrids are explored as kinase inhibitors or antiviral agents. The sulfur substituent in the target compound could modulate selectivity for cysteine-containing enzyme active sites .

- Crystallographic Analysis : Structural determination of such compounds often employs SHELX programs, which are widely used for small-molecule refinement .

Biological Activity

Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O2S, with a molecular weight of 370.5 g/mol. Its structure incorporates a pyrrolidine ring, a pyridine moiety, and a tert-butylthio group, which may influence its biological interactions and pharmacological properties .

Biological Activities

Research indicates that compounds with similar structural frameworks may exhibit a variety of biological activities, including:

- Anticholinesterase Activity : Some derivatives of pyridine and pyrrolidine have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Structural analogs have demonstrated antimicrobial activity, which may be attributed to their ability to disrupt cellular processes in pathogens .

- Anticonvulsant Effects : Certain pyrrolidine derivatives have been evaluated for their anticonvulsant properties, indicating possible therapeutic uses in epilepsy management .

Synthesis and Interaction Studies

The synthesis of this compound typically involves several key reactions, including the formation of the pyrrolidine ring and the introduction of the tert-butylthio group. Understanding these synthetic pathways is crucial for optimizing yields and enhancing biological activity.

Interaction studies are vital for elucidating the pharmacological profile of this compound. Preliminary investigations suggest that this compound may interact with various biological targets, impacting enzyme activity and cellular signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Tert-butyl 4-[3-(4-chlorobenzoyl)-piperidin-1-yloxy]pyrrolidine | Contains piperidine; similar functional groups | Different biological activity due to piperidine |

| Methyl 3-(3-tert-butylthio)-1-benzothiazolium | Incorporates thiazole; retains thioether | Unique reactivity due to thiazole |

| Benzothiazole-derived compounds | Features benzothiazole core | Often exhibits distinct antimicrobial properties |

The uniqueness of this compound lies in its combination of structural elements, which may confer distinct chemical properties and biological activities compared to similar compounds .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

- Anticholinesterase Studies : Research on benzyl pyridinium structures has revealed significant anti-AChE activity, with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Evaluations : In vitro assays demonstrated that certain pyrrolidine derivatives exhibited notable antimicrobial effects against various bacterial strains, supporting their potential use as therapeutic agents .

- Anticonvulsant Testing : A focused series of pyrrolidine derivatives were evaluated for seizure control in animal models, with promising results indicating their efficacy as anticonvulsants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.